(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid

Catalog No.
S668023
CAS No.
23632-67-9
M.F
C14H15NO6
M. Wt
293.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinep...

CAS Number

23632-67-9

Product Name

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid

IUPAC Name

3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1

InChI Key

AYOCGDFDOZVEKT-NSHDSACASA-N

SMILES

C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2

Synonyms

(4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidinepropanoic Acid;

Canonical SMILES

C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2

The origin and specific significance of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid in scientific research are not readily available. However, the presence of a chiral center (S) and the (+)- sign suggests it might be used as a building block in the synthesis of stereochemically pure molecules, which are crucial in drug development and other applications [].


Molecular Structure Analysis

The key features of the molecule include:

  • Oxazolidine ring: A five-membered heterocycle containing one nitrogen and four carbon atoms. This ring structure is often found in natural products and pharmaceuticals [].
  • Carboxylic acid group (COOH): Responsible for the acidic properties of the molecule.
  • Benzyloxycarbonyl (Cbz) group: A protecting group commonly used in organic synthesis to temporarily mask the reactivity of a carboxylic acid while allowing further chemical modifications at other parts of the molecule.
  • Ketone group (C=O): This carbonyl group can participate in various reactions.

Chemical Reactions Analysis

  • Deprotection: Removal of the Cbz group under specific conditions to reveal the free carboxylic acid.
  • Nucleophilic addition: The ketone group can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Condensation reactions: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid

Dates

Modify: 2023-09-14

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